molecular formula C14H14N2O2 B2374745 N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide CAS No. 1207008-52-3

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide

Cat. No.: B2374745
CAS No.: 1207008-52-3
M. Wt: 242.278
InChI Key: JYFAWPJBDXZQCZ-UHFFFAOYSA-N
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Description

“N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide” is a chemical compound. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .


Chemical Reactions Analysis

The synthesis of a related compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, involved an ion-pair reaction (green chemistry) at room temperature . The solid complex was characterized by several physicochemical methods .

Scientific Research Applications

Photostability and Biological Activity

Matsumoto et al. (1992) explored the stability of fluoroquinolones, a class of compounds related to N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide, under UV light. Their research demonstrated that the introduction of a methoxy group at the 8 position significantly enhances the photostability of these compounds, which is crucial for maintaining their antibacterial activities without increasing cytotoxicity upon UV irradiation (Matsumoto et al., 1992).

Antibacterial Activity and Safety

Sánchez et al. (1995) synthesized a series of 8-alkoxyquinolone carboxylic acids, including derivatives with methoxy groups, to evaluate their antibacterial activity. Their findings indicated that these compounds possess significant antibacterial efficacy against a range of pathogens, with the added benefit of reduced potential side effects, such as phototoxicity and cytotoxicity, compared to other quinolones (Sánchez et al., 1995).

Metabolism in Liver Microsomes

The metabolism of 8-aminoquinoline antileishmanial drugs, closely related to this compound, was studied by Theoharides et al. (1985) in rat liver microsomes. This research provides insight into the metabolic pathways and potential metabolites of these compounds, which is essential for understanding their pharmacokinetics and optimizing their therapeutic use (Theoharides et al., 1985).

Synthesis and Antimicrobial Study

Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones from compounds similar to this compound. This research not only expands the chemical diversity of fluoroquinolone derivatives but also explores their potential antimicrobial activities, highlighting the versatility of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Drug Discovery and Development

Exploring the antileishmanial activity of lepidines, Kinnamon et al. (1978) discovered that derivatives of 6-methoxy-4-methyl-8-aminoquinoline exhibit significant efficacy against Leishmania donovani. This finding underscores the potential of compounds like this compound in the development of novel antileishmanial therapies (Kinnamon et al., 1978).

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFAWPJBDXZQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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